molecular formula C24H31NO B13779378 N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German] CAS No. 6605-97-6

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether [German]

Cat. No.: B13779378
CAS No.: 6605-97-6
M. Wt: 349.5 g/mol
InChI Key: LMDNAFGKUWIQOI-UHFFFAOYSA-N
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Description

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether is a complex organic compound that belongs to the class of ethers. Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. This particular compound features a unique structure with an ethyl group, a norgranatanol moiety, and a 2-methyl-benzhydryl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether typically involves multi-step organic reactions. One common method includes the alkylation of norgranatanol with ethyl halides under basic conditions. The reaction is carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of temperature, pressure, and reaction time to optimize the production efficiency. Catalysts such as potassium carbonate or sodium hydride are often used to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) under anhydrous conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
  • N-Propyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether
  • N-Butyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether

Uniqueness

N-Ethyl-norgranatanol-3,alpha-(2-methyl-benzhydryl)aether stands out due to its specific ethyl group, which imparts unique chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

6605-97-6

Molecular Formula

C24H31NO

Molecular Weight

349.5 g/mol

IUPAC Name

9-ethyl-3-[(2-methylphenyl)-phenylmethoxy]-9-azabicyclo[3.3.1]nonane

InChI

InChI=1S/C24H31NO/c1-3-25-20-13-9-14-21(25)17-22(16-20)26-24(19-11-5-4-6-12-19)23-15-8-7-10-18(23)2/h4-8,10-12,15,20-22,24H,3,9,13-14,16-17H2,1-2H3

InChI Key

LMDNAFGKUWIQOI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2CCCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4C

Origin of Product

United States

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